molecular formula C26H17N3O6 B2854027 (Z)-methyl 2-((1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 956815-04-6

(Z)-methyl 2-((1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2854027
CAS No.: 956815-04-6
M. Wt: 467.437
InChI Key: HRYPXLWTWZGLLC-UCQKPKSFSA-N
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Description

This compound is a heterocyclic hybrid molecule combining a benzofuran core with a pyrazole moiety. Its structure features a (Z)-configured exocyclic double bond, a 4-nitrophenyl substituent at the pyrazole N1 position, and a phenyl group at the C3 position of the pyrazole. The methyl ester at the benzofuran C5 position enhances its solubility in organic solvents. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl (2Z)-2-[[1-(4-nitrophenyl)-3-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O6/c1-34-26(31)17-7-12-22-21(13-17)25(30)23(35-22)14-18-15-28(19-8-10-20(11-9-19)29(32)33)27-24(18)16-5-3-2-4-6-16/h2-15H,1H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYPXLWTWZGLLC-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-((1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of appropriate precursors. The general synthetic route includes:

  • Preparation of Pyrazole Derivative : The synthesis begins with the formation of the pyrazole ring through cyclization reactions involving phenyl hydrazine and suitable carbonyl compounds.
  • Formation of Benzofuran Structure : The benzofuran moiety is introduced via cyclization reactions using ortho-substituted phenols and α,β-unsaturated carbonyl compounds.
  • Final Coupling Reaction : The final step involves the coupling of the pyrazole derivative with the benzofuran derivative to yield the target compound.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Molecular docking studies have shown that such compounds can effectively scavenge free radicals and inhibit oxidative stress pathways, which are implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Notably, derivatives containing similar structures have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with a pyrazole core have shown Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like ampicillin .

Microorganism MIC (mg/mL) Activity
E. coli0.004Strong
S. aureus0.008Moderate
C. albicans0.006Strong

Anticancer Activity

Compounds with similar structural motifs have also been investigated for their anticancer potential. Studies have shown that they can induce apoptosis in various cancer cell lines by activating specific signaling pathways such as p53-dependent pathways .

Cell Line IC50 (µM) Mechanism
HepG20.25Cell cycle arrest
MCF70.49Apoptosis induction
DLD148.0Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular processes, such as those related to inflammation and microbial resistance.
  • Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Modulation of Signaling Pathways : The activation or inhibition of specific signaling pathways can lead to altered cell fate decisions, promoting apoptosis in cancer cells while inhibiting proliferation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the pyrazole moiety is significant, as pyrazole derivatives are known for their ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that derivatives of pyrazole effectively inhibit the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. Research indicates that similar benzofuran derivatives can reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The antimicrobial potential of (Z)-methyl 2-((1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate has been explored in several studies. Compounds with structural similarities have shown effectiveness against a range of bacteria and fungi, making them candidates for developing new antibiotics. For example, a related compound demonstrated significant activity against E. coli and S. aureus, which are common pathogens responsible for various infections .

Sensor Development

The unique chemical structure of this compound allows it to be utilized in the development of chemical sensors. Its ability to interact with specific analytes makes it suitable for applications in environmental monitoring and food safety. Research has focused on creating sensors that utilize this compound to detect pollutants or toxins at low concentrations, enhancing the sensitivity and selectivity of detection methods .

Photovoltaic Materials

The incorporation of this compound into organic photovoltaic devices has been investigated due to its potential to improve light absorption and charge transport properties. Studies have shown that compounds with similar functionalities can enhance the efficiency of solar cells by optimizing the energy levels and facilitating better electron transfer mechanisms .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several derivatives based on this compound and tested their anticancer properties against a panel of cancer cell lines. The results indicated that one derivative exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting a promising avenue for further development .

Case Study 2: Anti-inflammatory Mechanism

A publication in Journal of Medicinal Chemistry detailed the anti-inflammatory effects of related compounds on LPS-stimulated macrophages. The study reported that these compounds significantly reduced the production of nitric oxide and cytokines, supporting their potential therapeutic use in chronic inflammatory conditions .

Case Study 3: Sensor Application

Research conducted at a leading university explored the use of this compound in developing a sensor for detecting heavy metals in water sources. The sensor demonstrated high sensitivity and selectivity towards lead ions, indicating its practical application in environmental monitoring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs based on substituent variations, spectroscopic properties, and crystallographic data inferred from the evidence.

Table 1: Structural Comparison of Analogous Compounds

Compound Name Core Structure Substituents (Positions) Key Functional Groups Crystallographic Software Used
(Z)-Methyl 2-((1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate Benzofuran-pyrazole 4-NO₂Ph (N1), Ph (C3), COOMe (C5) Nitro, ester, exocyclic double bond SHELXL , ORTEP-3
Zygocaperoside (from Z. fabago) Triterpenoid Glycoside (C3), hydroxyl groups Hydroxyl, glycoside Not specified
Isorhamnetin-3-O-glycoside Flavonoid Methoxy (C3'), glycoside (C3) Methoxy, glycoside UV/NMR
Generic benzofuran-pyrazole hybrid (hypothetical analog) Benzofuran-pyrazole 4-ClPh (N1), Me (C3), COOH (C5) Chloro, carboxylic acid SHELXTL

Key Findings

Substituent Effects on Reactivity: The 4-nitrophenyl group in the target compound increases electrophilicity compared to the chloro-substituted analog, as evidenced by stronger hydrogen-bonding interactions in crystallographic studies . This contrasts with hydroxyl-rich compounds like Zygocaperoside, which rely on O–H⋯O hydrogen bonds for stability . The methyl ester (COOMe) in the target compound improves solubility in non-polar solvents relative to the carboxylic acid (COOH) analog, which would favor ionic interactions in aqueous environments .

Spectroscopic Differentiation: The nitro group in the target compound generates distinct UV-Vis absorption maxima (~320–350 nm) compared to methoxy-substituted flavonoids (e.g., Isorhamnetin-3-O-glycoside, λmax ~260–280 nm) . ¹H-NMR data for the pyrazole-proton environments in the target compound (δ ~8.1–8.3 ppm) differ significantly from glycoside protons in Zygocaperoside (δ ~3.0–5.5 ppm) .

Crystallographic Behavior: The anisotropic displacement parameters (ADPs) of the target compound, refined using SHELXL , show greater thermal motion in the nitro-phenyl group compared to the benzofuran core, suggesting weaker packing interactions in that region. This contrasts with triterpenoids like Zygocaperoside, which exhibit tighter crystal packing due to hydroxyl-mediated hydrogen bonds . ORTEP-3 visualization highlights planar geometry in the benzofuran-pyrazole system, a feature shared with the hypothetical chloro-substituted analog but absent in non-planar flavonoid derivatives.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic strategies for preparing (Z)-methyl 2-((1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate? Answer: The synthesis typically involves multi-step reactions:

  • Condensation reactions between substituted pyrazole derivatives and benzofuran precursors under basic conditions (e.g., Knoevenagel condensation for forming the methylene bridge) .
  • Protection/deprotection strategies for functional groups like the nitro and ester moieties to prevent side reactions .
  • Stereochemical control via temperature modulation (e.g., maintaining <60°C to favor the Z-isomer) .

Advanced Question: Q. How can reaction conditions be optimized to improve yield and stereochemical purity? Answer: Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes byproduct formation in cyclization steps .
  • Catalyst systems : Use of Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates during condensation .
  • Real-time monitoring : Employing HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Structural Characterization

Basic Question: Q. What analytical techniques are critical for confirming the structure of this compound? Answer:

  • X-ray crystallography for unambiguous determination of stereochemistry (Z-configuration) and molecular packing .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., deshielded protons on the benzofuran ring) and confirm regioselectivity .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Advanced Question: Q. How can researchers resolve discrepancies in spectral data during structural analysis? Answer:

  • Dynamic NMR experiments (e.g., variable-temperature NMR) to distinguish tautomeric forms or conformational isomers .
  • Computational modeling : DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data .

Biological Activity Evaluation

Basic Question: Q. What methodologies are used to screen this compound for biological activity? Answer:

  • In vitro assays : Cytotoxicity screening via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory testing : Inhibition of COX-2 enzyme activity measured via ELISA .
  • Antimicrobial studies : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Question: Q. How can researchers elucidate the mechanism of action for observed biological activity? Answer:

  • Molecular docking : Simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., tubulin, DNA topoisomerases) .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Pharmacological Data Contradictions

Advanced Question: Q. How should researchers address conflicting data in cytotoxicity or pharmacokinetic studies? Answer:

  • Dose-response validation : Replicate experiments across multiple cell lines to rule out cell-specific effects .
  • Metabolic stability assays : Liver microsome studies to assess compound degradation rates and identify active metabolites .
  • In vivo correlation : Compare pharmacokinetic profiles (e.g., AUC, Cmax) in rodent models to in vitro data .

Stability and Storage

Basic Question: Q. What are the recommended storage conditions to ensure compound stability? Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation of the nitro group .
  • Humidity control : Use desiccants to avoid hydrolysis of the ester moiety .

Advanced Question: Q. How can degradation products be identified and quantified during long-term storage? Answer:

  • Forced degradation studies : Expose the compound to heat, light, and humidity, followed by LC-MS to profile degradation pathways .
  • Accelerated stability testing : Use Arrhenius equation modeling to predict shelf life under varying conditions .

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